1-(2-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-2-one
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Overview
Description
1-(2-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of a chloromethyl group and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-2-one typically involves the reaction of 2-(chloromethyl)-5-(trifluoromethyl)benzaldehyde with a suitable ketone under acidic or basic conditions. The reaction conditions may vary depending on the desired yield and purity of the product. Common reagents used in the synthesis include strong acids or bases, solvents like dichloromethane or ethanol, and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
1-(2-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an electrophile, reacting with nucleophilic sites on biomolecules or other substrates. The presence of the trifluoromethyl group can enhance the compound’s reactivity and stability, influencing its overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Chloromethyl)-3-(trifluoromethyl)phenyl)propan-2-one
- 1-(2-(Chloromethyl)-4-(trifluoromethyl)phenyl)propan-2-one
- 1-(2-(Chloromethyl)-6-(trifluoromethyl)phenyl)propan-2-one
Uniqueness
1-(2-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-2-one is unique due to the specific positioning of the chloromethyl and trifluoromethyl groups on the phenyl ring. This unique arrangement can influence the compound’s reactivity, stability, and overall chemical properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H10ClF3O |
---|---|
Molecular Weight |
250.64 g/mol |
IUPAC Name |
1-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10ClF3O/c1-7(16)4-9-5-10(11(13,14)15)3-2-8(9)6-12/h2-3,5H,4,6H2,1H3 |
InChI Key |
OXEIDSJLPJCVDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)C(F)(F)F)CCl |
Origin of Product |
United States |
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